molecular formula C11H11N3OS B15053139 N-Hydroxy-2-(4-phenylthiazol-2-yl)acetimidamide

N-Hydroxy-2-(4-phenylthiazol-2-yl)acetimidamide

Cat. No.: B15053139
M. Wt: 233.29 g/mol
InChI Key: AGYSEFSWWGRKEB-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(4-phenylthiazol-2-yl)acetimidamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(4-phenylthiazol-2-yl)acetimidamide typically involves the reaction of 4-phenylthiazol-2-ylamine with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(4-phenylthiazol-2-yl)acetimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the thiazole ring .

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(4-phenylthiazol-2-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects, or interfere with cancer cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-2-(4-phenylthiazol-2-yl)acetimidamide stands out due to its unique combination of the thiazole ring and hydroxylamine moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

N'-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)ethanimidamide

InChI

InChI=1S/C11H11N3OS/c12-10(14-15)6-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7,15H,6H2,(H2,12,14)

InChI Key

AGYSEFSWWGRKEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CC(=NO)N

Origin of Product

United States

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